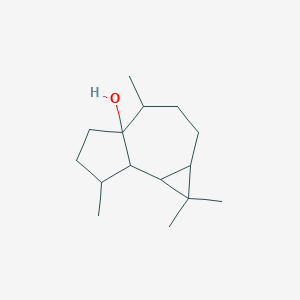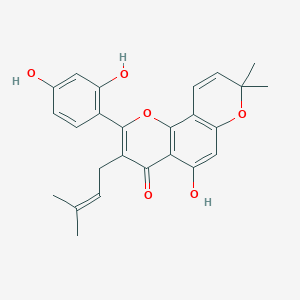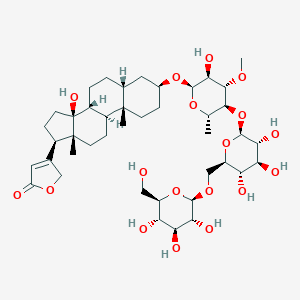
Kaempférol 3-néohesperidoside
Vue d'ensemble
Description
Flavonoids are a group of plant-derived compounds known for their diverse health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties . Kaempferol 3-neohesperidoside has been studied for its potential therapeutic effects, particularly in the context of diabetes and cancer .
Applications De Recherche Scientifique
Kaempferol 3-neohesperidoside has a wide range of scientific research applications:
Mécanisme D'action
Kaempferol 3-neohesperidoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory signaling pathways.
Antidiabetic Activity: Kaempferol 3-neohesperidoside increases glucose uptake and glycogen synthesis in muscle cells through the PI3K and MAPK signaling pathways.
Anticancer Effects: The compound induces apoptosis and inhibits cell proliferation in cancer cells by modulating various signaling pathways.
Safety and Hazards
Orientations Futures
Kaempferol and its derivatives, including Kaempferol 3-neohesperidoside, have shown potential in the treatment of various diseases such as cancer, cardiovascular diseases, metabolic complications, and neurological disorders . Future research could focus on further elucidating the molecular mechanisms of Kaempferol’s antimicrobial activity and exploring its potential as a therapeutic agent .
Analyse Biochimique
Biochemical Properties
Kaempferol 3-neohesperidoside interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It stimulates glycogen synthesis in rat soleus muscle through the PI3K - GSK-3 pathway and MAPK - PP1 pathway . This suggests that Kaempferol 3-neohesperidoside can interact with these enzymes and proteins to influence biochemical reactions.
Cellular Effects
Kaempferol 3-neohesperidoside has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have insulin-like properties in terms of glucose lowering . It also exerts antibacterial effects through cell membrane disruption, followed by activation of apoptosis and DNA fragmentation in M. luteus cells .
Molecular Mechanism
The molecular mechanism of action of Kaempferol 3-neohesperidoside involves its interaction with various biomolecules. It stimulates glycogen synthesis in rat soleus muscle through the PI3K - GSK-3 pathway and MAPK - PP1 pathway . This suggests that Kaempferol 3-neohesperidoside may bind to these biomolecules, leading to enzyme activation or inhibition and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been shown to have insulin-like properties in terms of glucose lowering , suggesting potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Kaempferol 3-neohesperidoside vary with different dosages in animal models. For instance, it has been shown to have an insulinomimetic effect on the rat soleus muscle
Metabolic Pathways
Kaempferol 3-neohesperidoside is involved in several metabolic pathways. It stimulates glycogen synthesis in rat soleus muscle through the PI3K - GSK-3 pathway and MAPK - PP1 pathway . This suggests that Kaempferol 3-neohesperidoside interacts with these enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kaempferol 3-neohesperidoside can be synthesized through various chemical reactions involving kaempferol and neohesperidose. The synthesis typically involves glycosylation reactions where kaempferol is reacted with neohesperidose under specific conditions to form the glycoside bond . The reaction conditions often include the use of catalysts and solvents to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of kaempferol 3-neohesperidoside involves the extraction of the compound from plant sources such as Primula latifolia and Primula vulgaris . The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the extracted compound.
Analyse Des Réactions Chimiques
Types of Reactions
Kaempferol 3-neohesperidoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert kaempferol 3-neohesperidoside into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of kaempferol 3-neohesperidoside, as well as substituted flavonoid compounds with modified functional groups .
Comparaison Avec Des Composés Similaires
Kaempferol 3-neohesperidoside is unique among flavonoids due to its specific glycosylation pattern. Similar compounds include:
Kaempferol 3-O-glucoside: Another glycosylated form of kaempferol with different biological activities.
Quercetin 3-neohesperidoside: A similar flavonoid glycoside with distinct antioxidant and anti-inflammatory properties.
Rutin: A flavonoid glycoside with a different sugar moiety, known for its vascular protective effects.
Kaempferol 3-neohesperidoside stands out due to its unique combination of glycosylation and the resulting biological activities, making it a valuable compound for various scientific and therapeutic applications.
Propriétés
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOBPOYHROOXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kaempferol 3-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
32602-81-6 | |
| Record name | Kaempferol 3-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 200 °C | |
| Record name | Kaempferol 3-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity associated with kaempferol 3-neohesperidoside?
A1: Kaempferol 3-neohesperidoside exhibits promising anti-diabetic activity. Studies demonstrate its ability to significantly reduce blood glucose levels in diabetic mice. [] This effect is attributed, at least in part, to its interaction with metabolic enzymes. []
Q2: How does kaempferol 3-neohesperidoside exert its antidiabetic effects?
A2: Research suggests that kaempferol 3-neohesperidoside stimulates the activity of the glycolytic enzyme 6-phosphofructo-1-kinase (PFK). [] This enzyme plays a crucial role in regulating glucose metabolism. Specifically, enhanced PFK activity, particularly in the liver, suggests that kaempferol 3-neohesperidoside promotes glucose utilization within tissues. [] This mechanism contributes to its hypoglycemic effects observed in diabetic models. []
Q3: Are there any specific structural features of kaempferol 3-neohesperidoside crucial for its anti-diabetic activity?
A3: Yes, the presence of two rhamnosyl residues in the kaempferol 3-neohesperidoside structure appears crucial for its hypoglycemic activity when administered intraperitoneally. [] Studies comparing the activity of kaempferol 3-neohesperidoside with other structurally similar flavonoids lacking one or both of these rhamnosyl moieties showed significantly reduced or absent hypoglycemic effects. [] This finding highlights the importance of these specific structural features for its biological activity.
Q4: Beyond its antidiabetic potential, what other biological activities have been reported for kaempferol 3-neohesperidoside?
A4: Kaempferol 3-neohesperidoside demonstrates insulinomimetic properties, stimulating glucose uptake in muscle tissue. [] This effect is mediated through the PI3K and PKC signaling pathways, similar to insulin's mechanism of action. [] Furthermore, it has shown potent antioxidant activity in various assays, including DPPH and ABTS radical scavenging assays. [, ]
Q5: Has kaempferol 3-neohesperidoside shown potential against any specific diseases?
A5: While further research is needed, studies suggest potential applications for kaempferol 3-neohesperidoside in addressing several health concerns. Research highlights its potential as an anti-inflammatory agent. [] It can suppress pro-inflammatory mediators like nitric oxide, iNOS, COX-2, and TNF-α in LPS-stimulated cells, indicating potential benefits for inflammatory conditions. [] Additionally, in vitro studies using a cell-based assay have indicated antiviral activity against influenza, including H1N1, H3N2, and H5N1 strains. []
Q6: What natural sources are rich in kaempferol 3-neohesperidoside?
A6: Kaempferol 3-neohesperidoside has been identified in various plant sources, highlighting its potential as a naturally derived bioactive compound. Some notable sources include:
- Citrus species: Particularly sour orange (Citrus aurantium) leaves exhibit significant increases in kaempferol 3-neohesperidoside content in response to drought stress. []
- Clitoria ternatea (butterfly pea) petals: This plant, known for its vibrant blue petals, contains a high concentration of kaempferol 3-neohesperidoside. []
- Salvadora persica (toothbrush tree) leaves: This traditional medicinal plant has been found to contain kaempferol 3-neohesperidoside, contributing to its antioxidant properties. []
- Bee pollen: Notably, bee pollen from sources like Papaver rhoeas (corn poppy) [] and Cistus creticus (rock rose) [] have been identified as containing kaempferol 3-neohesperidoside, highlighting its potential role in the beneficial properties attributed to bee pollen.
Q7: What analytical techniques are commonly used to identify and quantify kaempferol 3-neohesperidoside?
A7: Several analytical techniques are employed for the characterization and quantification of kaempferol 3-neohesperidoside. Some commonly used methods include:
- High-performance liquid chromatography (HPLC): This technique is widely used for the separation and quantification of kaempferol 3-neohesperidoside in complex mixtures, such as plant extracts and bee pollen. []
- Liquid chromatography-mass spectrometry (LC-MS): This method provides accurate identification and quantification of kaempferol 3-neohesperidoside based on its mass-to-charge ratio. [, ]
- Nuclear magnetic resonance (NMR) spectroscopy: NMR techniques, including 1H and 13C NMR, are essential for structural elucidation and confirmation of kaempferol 3-neohesperidoside. [, , ]
Q8: Have any computational studies been conducted on kaempferol 3-neohesperidoside?
A8: Yes, molecular docking studies have been performed to investigate the potential interactions of kaempferol 3-neohesperidoside with specific protein targets. [, ] For example, research suggests its potential to disrupt the interaction between the SARS-CoV-2 spike protein and the ACE-2 receptor, a crucial step in viral entry into host cells. [] These computational findings provide valuable insights into the potential molecular mechanisms of action of kaempferol 3-neohesperidoside, warranting further investigation through in vitro and in vivo studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B207125.png)
![(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B207328.png)







![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)
